

Application Note: Bioanalysis of Alpelisib in Plasma using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Alpelisib

CAS No.: 1217486-61-7

Cat. No.: S548345

[Get Quote](#)

This protocol describes a sensitive and validated method for quantifying **alpelisib** in mouse and human plasma, suitable for pharmacokinetic studies [1].

• 1.1. Materials and Reagents

- **Analytical Standard: Alpelisib** (MedChemExpress)
- **Internal Standard (IS):** Enzalutamide
- **Mobile Phase A:** 0.1% Formic acid in water
- **Mobile Phase B:** 0.1% Formic acid in acetonitrile
- **Precipitation Solvent:** Acetonitrile

• 1.2. Instrumentation and Chromatographic Conditions

- **HPLC System:** Agilent 1260 series
- **Mass Spectrometer:** API 3200 equipped with electrospray ionization (ESI+)
- **Analytical Column:** XTerra MS C18 (50 mm × 2.1 mm, 5 μm)
- **Column Temperature:** Ambient
- **Flow Rate:** 0.4 mL/min
- **Injection Volume:** 10 μL
- **Gradient Program:**

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|------------|--------------------|--------------------|
| 0.0 | 90 | 10 |

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|------------|--------------------|--------------------|
| 5.0 | 5 | 95 |

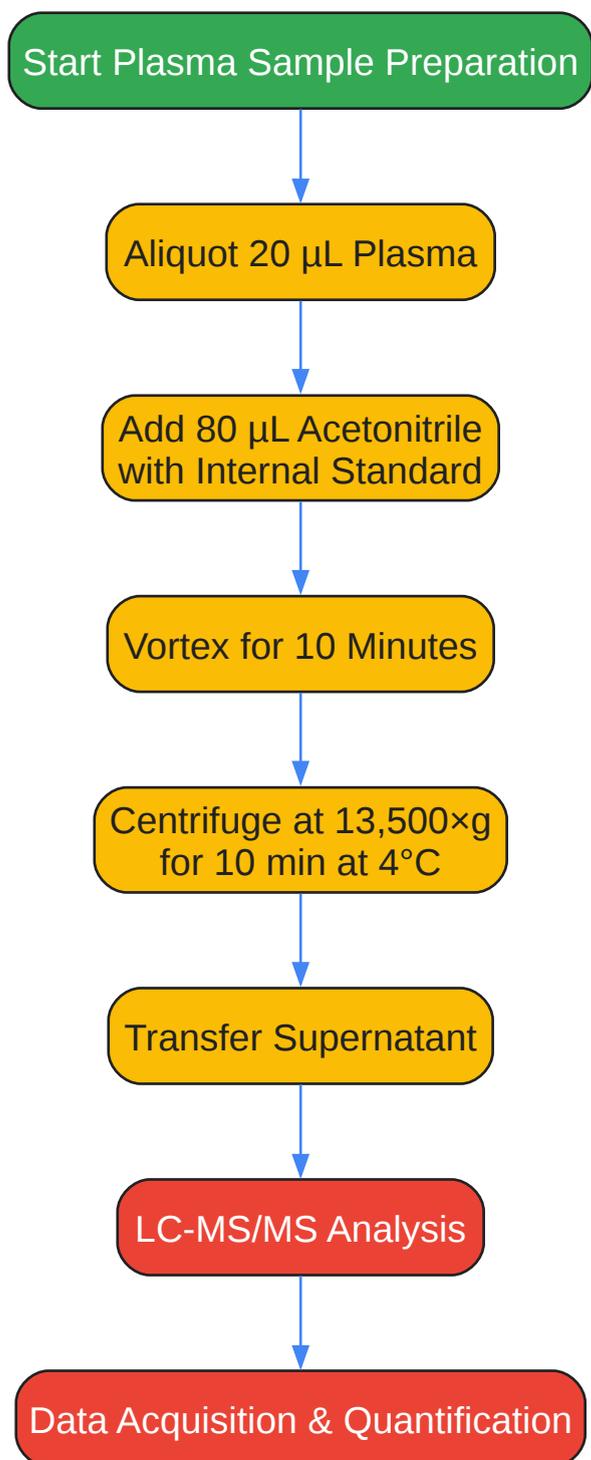
- **1.3. Sample Preparation Protocol**

- Aliquot 20 μ L of plasma into a microcentrifuge tube.
- Add 80 μ L of acetonitrile containing the Internal Standard (300 ng/mL).
- Vortex the mixture for 10 minutes.
- Centrifuge at 13,500 \times g for 10 minutes at 4°C.
- Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

- **1.4. Method Validation Summary [1]**

- **Linearity:** 1–2000 ng/mL in mouse and human plasma
- **Accuracy & Precision:** Intra- and inter-day values met FDA/EMA acceptance criteria
- **Matrix Effect:** No significant matrix effects observed
- **Stability:** Established under various storage and handling conditions

The following workflow diagram illustrates the complete bioanalytical procedure:



[Click to download full resolution via product page](#)

Application Note: Stability-Indicating UPLC Method for Drug Substance and Product

This protocol details a stability-indicating method developed using a Quality-by-Design (QbD) approach for quantifying **alpelisib** in bulk API and tablet formulations [2].

- **2.1. Materials and Reagents**

- **Mobile Phase:** 0.1% Formic acid buffer (pH 3) and Acetonitrile (50:50, v/v)
- **Diluent:** Acetonitrile and Water (80:20, v/v)

- **2.2. Instrumentation and Chromatographic Conditions**

- **System:** UPLC with PDA Detector (e.g., Waters Acquity)
- **Analytical Column:** Waters BEH C18 (50 mm × 2.1 mm, 1.7 μm)
- **Detection Wavelength:** 246 nm
- **Flow Rate:** 0.25 mL/min
- **Injection Volume:** 4 μL
- **Run Time:** 4 minutes
- **Elution:** Isocratic
- **Retention Time:** ~1.49 minutes

- **2.3. Sample Preparation Protocol**

- **Standard Solution:**
 - Accurately weigh 10 mg of **alpelisib** API into a 10 mL volumetric flask.
 - Dissolve and dilute to volume with diluent (Stock Solution, 1 mg/mL).
 - Pipette 0.3 mL of stock solution into a 10 mL volumetric flask and dilute to volume with diluent (Working Standard, 30 μg/mL).
- **Tablet Sample Solution:**
 - Determine the average weight of 10 tablets.
 - Triturate a portion of powder equivalent to 10 mg of **alpelisib**.
 - Transfer to a 10 mL volumetric flask, add diluent, and sonicate to dissolve.
 - Filter through a 0.45 μm PVDF filter.
 - Further dilute the filtrate to obtain a final concentration of ~30 μg/mL.

Application Note: Rapid Analysis of **Alpelisib** in Tissue Homogenates

This protocol is adapted for analyzing **alpelisib** in tissue samples, which is useful for distribution studies [3].

- **3.1. Sample Preparation Protocol**

- Homogenize tissue in 100% cold methanol (1 mg tissue to 5 µL methanol).
- Sonicate for 20 seconds.
- Centrifuge at 13,000×g for 30 minutes.
- Inject the supernatant directly.

• 3.2. Instrumentation and Chromatographic Conditions

- **HPLC Column:** Phenomenex Kinetex XB-C18 (100 mm × 2.1 mm)
- **Column Temperature:** 45°C
- **Mobile Phase A:** 0.1% Formic acid in water
- **Mobile Phase B:** Acetonitrile with 0.1% Formic acid
- **Flow Rate:** 0.6 mL/min
- **Gradient Program:**
 - Initial: 20% B
 - 0-6 min: Increase to 70% B
 - 6-7 min: Decrease to 20% B
 - 7-21 min: Re-equilibrate at 20% B
- **Detection:** Photodiode Array (PDA) from 205-600 nm and MS/MS
- **MS/MS Transitions (MRM, ESI+):** m/z 442.1 → 328.0, 288.0, 115.1

Summary of Chromatographic Methods for Alpelisib

The table below provides a consolidated overview of key parameters from various published methods for easy comparison.

| Method Attribute | LC-MS/MS for Plasma [1] | UPLC-DAD for Formulations [2] | HPLC-MS/MS for Tissues [3] | Capillary Electrophoresis [4] |
|-------------------------|-----------------------------------|-------------------------------|-----------------------------------|-------------------------------|
| Application | Bioanalysis (PK) | API & Tablet QC | Tissue Distribution | Pharmaceutical QC |
| Stationary Phase | XTerra MS C18 | BEH C18 | Kinetex XB-C18 | Uncoated Fused Silica |
| Mobile Phase | 0.1% FA in H ₂ O / ACN | 0.1% FA (pH3) : ACN (50:50) | 0.1% FA in H ₂ O / ACN | 25 mM Borate Buffer (pH 9.3) |
| Elution | Gradient | Isocratic | Gradient | N/A |

| Method Attribute | LC-MS/MS for Plasma [1] | UPLC-DAD for Formulations [2] | HPLC-MS/MS for Tissues [3] | Capillary Electrophoresis [4] |
|------------------|----------------------------------------|-------------------------------|--------------------------------------|--------------------------------------|
| Detection | MS/MS (MRM) | PDA @ 246 nm | PDA & MS/MS | UV |
| Runtime | 5 min | 4 min | 21 min | 1.4 min |
| Linearity Range | 1–2000 ng/mL | 10–50 µg/mL | Calibration curve based | 10–100 µg/mL |
| Key Advantage | High sensitivity, validated for plasma | Fast, robust, QbD-based | Suitable for complex tissue matrices | Very fast, green solvent alternative |

Key Considerations for Method Selection

- **Sensitivity Needs:** For low-concentration pharmacokinetic studies, LC-MS/MS is the preferred choice due to its superior sensitivity and specificity [1].
- **Analysis Speed vs. Resolution:** The UPLC method offers a very fast analysis (4 minutes) for quality control of formulations, while the tissue method has a longer run time to separate complex matrix components [2] [3].
- **Green Chemistry:** If minimizing organic solvent use is a priority, the Capillary Electrophoresis method presents a viable and rapid alternative for analyzing pharmaceutical dosage forms [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Bioanalysis of alpelisib using liquid –tandem mass... chromatography [jast-journal.springeropen.com]
2. Stability-indicating UPLC method for quantification of alpelisib ... [fjps.springeropen.com]
3. LC-MS analysis of alpelisib [bio-protocol.org]

4. an alternative to liquid chromatography [pubs.rsc.org]

To cite this document: Smolecule. [Application Note: Bioanalysis of Alpelisib in Plasma using LC-MS/MS]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548345#alpelisib-chromatographic-separation-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com